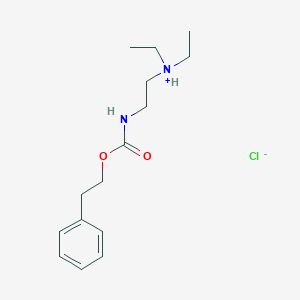

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as AChE inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a tool for studying the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the central nervous system. In

Aplicaciones Científicas De Investigación

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been widely used in scientific research for its ability to inhibit Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity. This compound is often used as a positive control in experiments designed to test the efficacy of other Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors. Additionally, Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been used as a tool for studying the role of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in various physiological processes, including synaptic transmission and memory formation.

Mecanismo De Acción

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride works by binding to the active site of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, preventing the breakdown of acetylcholine (ACh) into choline and acetate. This results in an accumulation of ACh in the synaptic cleft, leading to increased activation of cholinergic receptors. The increased activation of cholinergic receptors can lead to a variety of physiological effects, including increased heart rate, increased respiratory rate, and increased gastrointestinal motility.

Efectos Bioquímicos Y Fisiológicos

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity, this compound has been shown to increase the release of ACh from nerve terminals and to enhance the activity of cholinergic receptors. These effects can lead to increased synaptic transmission and improved cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in lab experiments is its well-established mechanism of action. This compound has been extensively studied, and its effects on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity are well understood. Additionally, this compound is relatively easy to synthesize and is commercially available.

One limitation of using Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in lab experiments is its potential for non-specific effects. This compound has been shown to interact with a variety of other enzymes and receptors, which can complicate the interpretation of experimental results. Additionally, the effects of this compound on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity can be influenced by a variety of factors, including pH, temperature, and the presence of other compounds.

Direcciones Futuras

There are several potential future directions for research on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. One area of interest is the development of more specific Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors that can be used to selectively target different isoforms of the enzyme. Additionally, there is interest in exploring the potential therapeutic applications of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is interest in exploring the potential use of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors in the field of chemical warfare defense, where they may be used to protect against nerve agent exposure.

Métodos De Síntesis

The synthesis of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can be achieved through several methods. One of the most commonly used methods involves the reaction of phenethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with diethylamine. The final product is obtained by reacting the intermediate with hydrochloric acid. The purity of the final product can be verified through analytical techniques such as high-performance liquid chromatography (HPLC).

Propiedades

Número CAS |

101491-68-3 |

|---|---|

Nombre del producto |

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |

Fórmula molecular |

C15H25ClN2O2 |

Peso molecular |

300.82 g/mol |

Nombre IUPAC |

diethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-3-17(4-2)12-11-16-15(18)19-13-10-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,16,18);1H |

Clave InChI |

BBTHOCGAUHFVMQ-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |

SMILES canónico |

CC[NH+](CC)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |

Sinónimos |

diethyl-[2-(phenethyloxycarbonylamino)ethyl]azanium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)